4-(4-methoxyphenyl)-3-phenyl-5H-furan-2-one
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Overview
Description
4-(4-Methoxyphenyl)-3-phenyl-5H-furan-2-one is an organic compound that belongs to the class of furanones It is characterized by a furan ring substituted with a methoxyphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-3-phenyl-5H-furan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction. For instance, the reaction between p-anisaldehyde and acetophenone in the presence of a base such as potassium hydroxide can yield the desired furanone . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3-phenyl-5H-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as diselenide can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction reactions.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(4-Methoxyphenyl)-3-phenyl-5H-furan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3-phenyl-5H-furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isothiocyanate: Used in the synthesis of various organic compounds.
Methyl 4-methoxyphenylacetate: Used in organic synthesis and as a flavoring agent.
Potassium 4-methoxyphenyltrifluoroborate: Used in Suzuki cross-coupling reactions.
Uniqueness
4-(4-Methoxyphenyl)-3-phenyl-5H-furan-2-one is unique due to its furanone structure, which imparts specific chemical and biological properties
Properties
CAS No. |
110836-03-8 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C17H14O3/c1-19-14-9-7-12(8-10-14)15-11-20-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
TVDQYUXHVNFJPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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